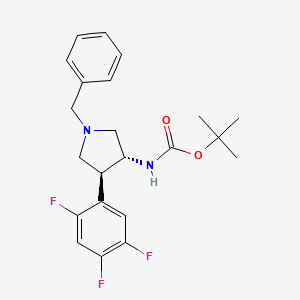
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a trifluorophenyl group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Trifluorophenyl Group: The trifluorophenyl group can be added through a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and a Lewis acid catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or trifluorophenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: The compound can be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Chemical Biology: It can be used in the study of biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The benzyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3r,4s)-1-(2,6-dichloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Tert-butyl (3r,4s)-1-(2,4-dichlorophenyl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The trifluorophenyl group also imparts distinct electronic properties, making it different from other similar compounds.
Propriétés
Formule moléculaire |
C22H25F3N2O2 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H25F3N2O2/c1-22(2,3)29-21(28)26-20-13-27(11-14-7-5-4-6-8-14)12-16(20)15-9-18(24)19(25)10-17(15)23/h4-10,16,20H,11-13H2,1-3H3,(H,26,28)/t16-,20+/m1/s1 |
Clé InChI |
RPBAALQCHNDKRT-UZLBHIALSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
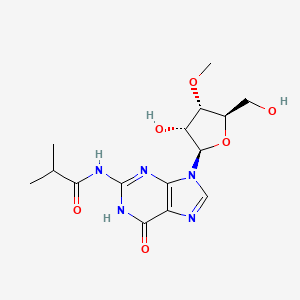
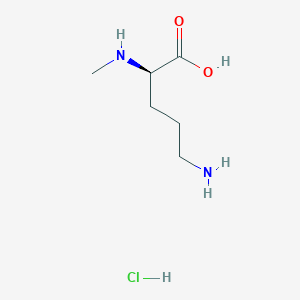
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
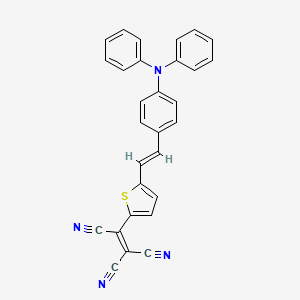
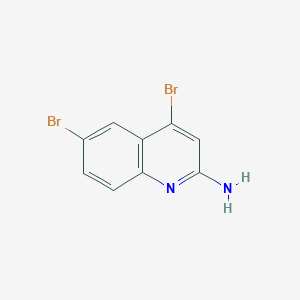
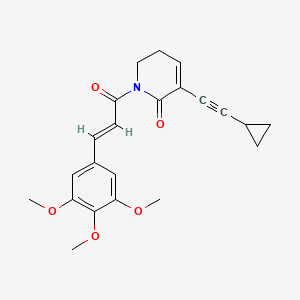
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
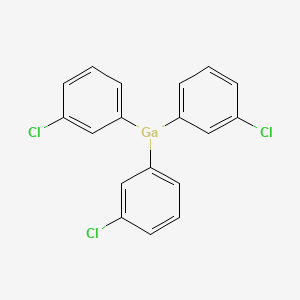
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
